molecular formula C23H18Cl2N2O2 B11070733 Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate

Cat. No.: B11070733
M. Wt: 425.3 g/mol
InChI Key: DJWUJXOFCGPZHH-UHFFFAOYSA-N
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Description

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzyl group attached to a carbamate moiety, with additional substituents that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Carbamate Moiety: The carbamate group is typically introduced via a reaction between an amine and a chloroformate, forming the desired carbamate linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro or cyano groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

benzyl N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamate

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-11-19(20(13-26)17-7-9-18(24)10-8-17)21(25)12-22(15)27-23(28)29-14-16-5-3-2-4-6-16/h2-12,20H,14H2,1H3,(H,27,28)

InChI Key

DJWUJXOFCGPZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OCC2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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